3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one
Overview
Description
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12O3 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 3-hydroxy-5-(2-hydroxyphenyl)-2-cyclohexen-1-one .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is 1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
The compound 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is stored at refrigerated temperatures .Scientific Research Applications
- 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H12O3 . It is available from suppliers such as Combi-Blocks, Inc .
- It appears that this compound may be used in the development of novel compounds targeting multidrug-resistant pathogens .
- It might also be related to the genus Alpinia, which is the largest genus of flowering plants in the ginger family, Zingiberaceae . Many Alpinia are commonly cultivated ornamental plants, and some are used as spices or traditional medicine to treat inflammation, hyperlipidemia, and cancers .
- Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route : This compound can be synthesized through a reaction between phenylpyruvate and 4-phenyl-3-buten-2-one, which generates 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid . The reaction proceeds in a diastereospecific manner, with stereocenters in the product either being RR or its enantiomer SS . This synthesis strategy is unique and opens up new possibilities for the creation of substituted cyclohexanones .
- Stereospecific Synthesis of Cyclohexenone Acids by [3,3]-Sigmatropic Rearrangement Route : This compound can be synthesized through a reaction between phenylpyruvate and 4-phenyl-3-buten-2-one, which generates 4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid . The reaction proceeds in a diastereospecific manner, with stereocenters in the product either being RR or its enantiomer SS . This synthesis strategy is unique and opens up new possibilities for the creation of substituted cyclohexanones .
Safety And Hazards
The compound 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash hands thoroughly after handling and not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPFVUWYRJREIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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